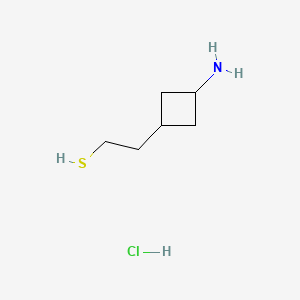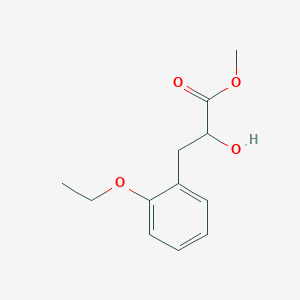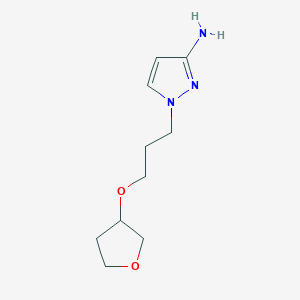
1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine is an organic compound that features a tetrahydrofuran ring attached to a pyrazole moiety through a propyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-diols using cerium ammonium nitrate at room temperature.
Attachment of the Propyl Linker: The propyl linker can be introduced via a nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the propyl chain reacts with the tetrahydrofuran ring.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Coupling of the Tetrahydrofuran and Pyrazole Moieties: The final step involves coupling the tetrahydrofuran-propyl intermediate with the pyrazole moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl linker.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrahydrofuran and pyrazole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the propyl linker.
科学的研究の応用
1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
Uniqueness
1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine is unique due to the presence of both a tetrahydrofuran ring and a pyrazole moiety, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
1-[3-(oxolan-3-yloxy)propyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O2/c11-10-2-5-13(12-10)4-1-6-15-9-3-7-14-8-9/h2,5,9H,1,3-4,6-8H2,(H2,11,12) |
InChIキー |
OBAVBYXNZZHDAG-UHFFFAOYSA-N |
正規SMILES |
C1COCC1OCCCN2C=CC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


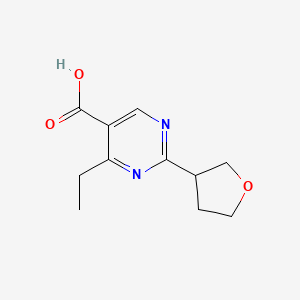
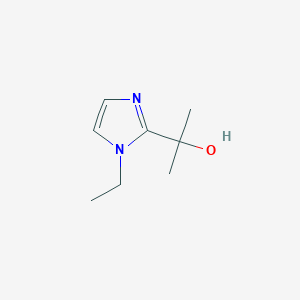
![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)
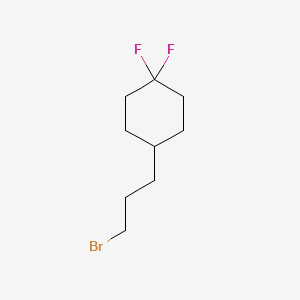
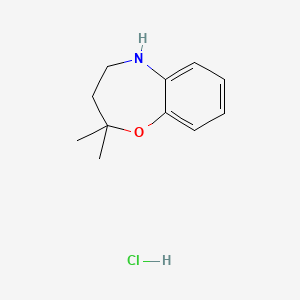
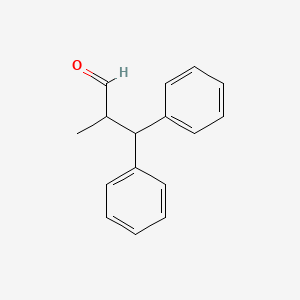
![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
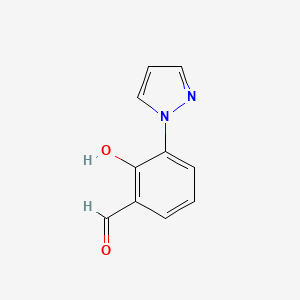
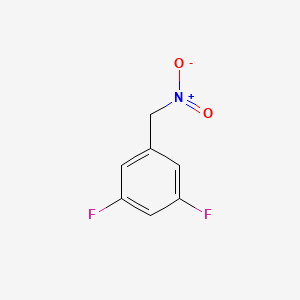
![[4-Amino-2-(furan-3-yl)pyrimidin-5-yl]methanol](/img/structure/B15316705.png)
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)
